2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile
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Description
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C27H31N3O3S and its molecular weight is 477.6g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a quinoline core with several functional groups that contribute to its biological activity. The IUPAC name reflects its complex structure, which includes an azepane ring and a methoxyphenyl group.
Property | Value |
---|---|
Molecular Formula | C20H25N3O3S |
Molecular Weight | 375.55 g/mol |
CAS Number | [Not specified] |
Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azepane ring and subsequent modifications to introduce the quinoline structure. Common methods include:
- Formation of Azepane Ring : Cyclization of suitable precursors under acidic or basic conditions.
- Quinoline Synthesis : Utilizing cyclization reactions involving substituted anilines and appropriate carbon sources.
The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors involved in inflammatory responses and cell proliferation. The presence of the sulfanyl group suggests potential interactions with thiol-containing biomolecules.
Pharmacological Effects
- Anti-inflammatory Activity : Research indicates that compounds similar to this one exhibit significant anti-inflammatory effects. For instance, in a carrageenan-induced paw edema model, compounds with similar structures showed up to 63% inhibition of edema at optimal doses .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
- Anticancer Potential : The quinoline scaffold is known for its anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Study 1: Anti-inflammatory Effects
A study assessed the anti-inflammatory activity of a related compound using a dose-response model in laboratory rats. The results indicated significant edema reduction at doses of 25 mg/kg and 125 mg/kg, comparable to the standard drug diclofenac.
Dose (mg/kg) | Edema Inhibition (%) at 1h | Edema Inhibition (%) at 3h |
---|---|---|
5 | 19.5 | 14.2 |
25 | 63.1 | 61.5 |
125 | 48.9 | 58.3 |
Diclofenac | 77.2 | 73.1 |
Study 2: Antimicrobial Activity
In vitro studies on antimicrobial activity demonstrated moderate to strong effects against Salmonella typhi and Bacillus subtilis, suggesting potential therapeutic applications in treating infections caused by these pathogens .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3S/c1-27(2)14-21-25(22(31)15-27)24(18-8-10-19(33-3)11-9-18)20(16-28)26(29-21)34-17-23(32)30-12-6-4-5-7-13-30/h8-11H,4-7,12-15,17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBHMFUAPSIOBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)N3CCCCCC3)C#N)C4=CC=C(C=C4)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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